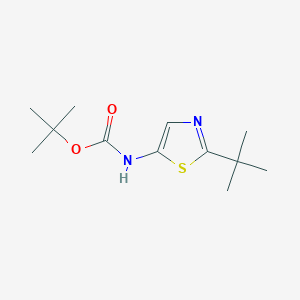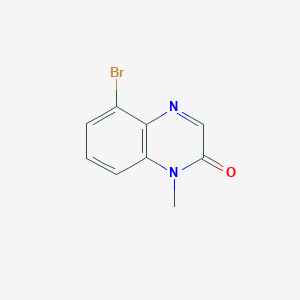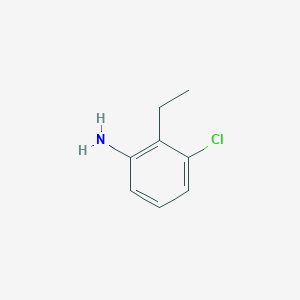
3-Chloro-2-ethylbenzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-ethylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chlorine atom and an ethyl group attached to the benzene ring, specifically at the 3rd and 2nd positions, respectively. It is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-ethylaniline typically involves the chlorination of 2-ethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride at controlled temperatures. The reaction conditions must be carefully monitored to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of 3-chloro-2-ethylaniline often employs large-scale chlorination reactors where 2-ethylaniline is treated with chlorine gas under controlled conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: 3-Chloro-2-ethylaniline can undergo oxidation reactions to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro compounds, quinones.
Reduction: Various amine derivatives.
Substitution: Substituted anilines with different functional groups replacing the chlorine atom.
科学研究应用
3-Chloro-2-ethylaniline finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of 3-chloro-2-ethylaniline involves its interaction with various molecular targets and pathways. The chlorine and ethyl groups on the benzene ring influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and biochemical processes.
相似化合物的比较
- 3-Chloro-2-methylaniline
- 2-Chloro-3-ethylaniline
- 3-Bromo-2-ethylaniline
Comparison: 3-Chloro-2-ethylaniline is unique due to the specific positioning of the chlorine and ethyl groups, which imparts distinct chemical and physical properties. Compared to 3-chloro-2-methylaniline, the ethyl group provides different steric and electronic effects, influencing its reactivity and applications. Similarly, the position of the chlorine atom differentiates it from 2-chloro-3-ethylaniline, affecting its chemical behavior and interactions.
属性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC 名称 |
3-chloro-2-ethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2,10H2,1H3 |
InChI 键 |
OMZRDBSLAGVDMI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC=C1Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
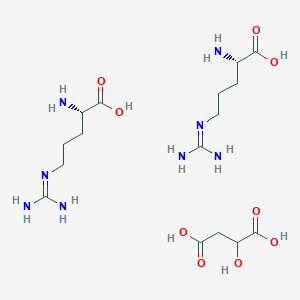
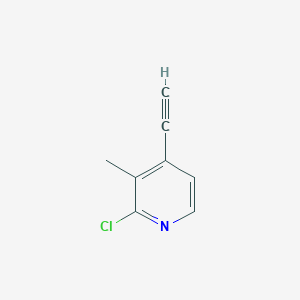
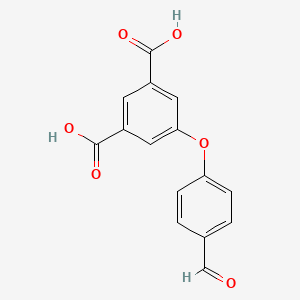
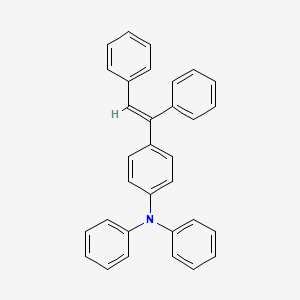


![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)


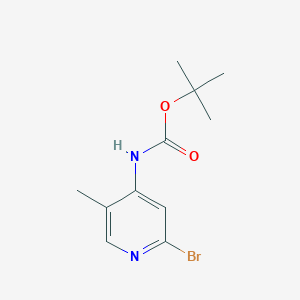
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
